6-(3-Chloro-2-methylphenyl)-2-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Overview
Description
6-(3-Chloro-2-methylphenyl)-2-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione is a complex organic compound that belongs to the class of purino[7,8-a]imidazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 6-(3-Chloro-2-methylphenyl)-2-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione can be achieved through various synthetic routes. Common methods include:
Debus-Radiszewski synthesis: This method involves the condensation of glyoxal, ammonia, and formaldehyde.
Wallach synthesis: This involves the reaction of aniline derivatives with glyoxal and ammonia.
Dehydrogenation of imidazolines: This method involves the oxidation of imidazolines to form imidazoles.
From alpha halo-ketones: This involves the reaction of alpha halo-ketones with ammonia or primary amines.
Marckwald synthesis: This involves the reaction of glyoxal with ammonia and an aldehyde.
Amino nitrile method: This involves the reaction of amino nitriles with aldehydes.
Chemical Reactions Analysis
6-(3-Chloro-2-methylphenyl)-2-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions for this compound.
Coupling Reactions: Suzuki-Miyaura coupling is a notable reaction involving this compound, where it reacts with boron reagents to form carbon-carbon bonds.
Scientific Research Applications
6-(3-Chloro-2-methylphenyl)-2-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the development of new synthetic methodologies.
Biology: This compound is studied for its potential biological activities, including antibacterial, antifungal, and antiviral properties.
Medicine: It is investigated for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 6-(3-Chloro-2-methylphenyl)-2-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
6-(3-Chloro-2-methylphenyl)-2-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridines: These compounds share a similar heterocyclic structure and are known for their diverse biological activities.
Imidazole-containing compounds: These compounds are widely studied for their therapeutic potential and include drugs like metronidazole and ketoconazole.
Pyrimido[1,2-a]benzimidazoles: These compounds are known for their antiviral and anticancer activities.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
6-(3-chloro-2-methylphenyl)-2-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O2/c1-5-22-16(25)14-15(21(4)18(22)26)20-17-23(14)9-10(2)24(17)13-8-6-7-12(19)11(13)3/h6-9H,5H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYVBCWSSFYJVOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(N=C3N2C=C(N3C4=C(C(=CC=C4)Cl)C)C)N(C1=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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